molecular formula C22H20N2O3 B3844760 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B3844760
M. Wt: 360.4 g/mol
InChI Key: OZXCTMGBAHJWHU-UHFFFAOYSA-N
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Description

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is a synthetic quinoline derivative intended for research use in oncology and drug discovery. This compound is structurally related to a class of molecules designed as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3 . The pharmacophore of this compound features a 2-phenylquinoline moiety as the cap group, which is responsible for interacting with the hydrophobic region at the entrance of the HDAC active site. This cap is connected via a carbonyl-piperidine linker to a carboxylic acid functional group, which can act as a zinc-binding group (ZBG) . The inhibition of HDAC enzymes is a validated strategy in anticancer drug development, as it can lead to increased histone acetylation, cell cycle arrest, and the promotion of apoptosis in cancer cells . Compounds sharing this core 2-phenylquinoline structure have demonstrated significant investigational value in mechanistic studies, showing the ability to induce G2/M cell cycle arrest and promote apoptosis in human cancer cell lines such as K562 . Quinoline-based scaffolds are prominently featured in modern medicinal chemistry due to their diverse biological activities and are investigated for various mechanisms, including growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Researchers can utilize this compound as a lead structure or chemical tool for exploring HDAC biology and developing novel anticancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-21(24-12-10-16(11-13-24)22(26)27)18-14-20(15-6-2-1-3-7-15)23-19-9-5-4-8-17(18)19/h1-9,14,16H,10-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCTMGBAHJWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism positions them as potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of quinoline derivatives in models of chronic inflammatory diseases such as rheumatoid arthritis and asthma. These compounds may act by modulating inflammatory pathways and cytokine production .

Anticancer Properties

Quinoline-based compounds have demonstrated promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Study on Antimicrobial Activity

A recent study focused on synthesizing novel quinoline derivatives, including 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid, which were tested against multiple bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity .

Research on Anti-inflammatory Effects

In another study examining anti-inflammatory agents, researchers evaluated the effects of various quinoline derivatives on cytokine release in animal models. The findings suggested that compounds similar to this compound significantly reduced pro-inflammatory cytokines, supporting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) () share the quinoline-piperidine backbone but incorporate halogen atoms (Br, F) at the 4-position of the phenyl ring. For example:

Compound Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Phenyl C₂₈H₂₃N₃O₃* ~473.5 g/mol† High aromaticity, moderate polarity
C2 (4-Bromo derivative) 4-BrPh C₂₈H₂₂BrN₃O₃ 552.4 g/mol Increased lipophilicity
C4 (4-Fluoro derivative) 4-FPh C₂₈H₂₂FN₃O₃ 491.5 g/mol Enhanced metabolic stability

Piperazine-Linked Derivatives

Compounds like C1–C7 () replace the piperidine-4-carboxylic acid with a piperazine-benzoate ester. These modifications reduce acidity (ester vs. carboxylic acid) and alter pharmacokinetics. For instance, C1 (methyl ester) exhibits lower aqueous solubility compared to the target compound’s carboxylic acid group, which may improve membrane permeability but limit renal clearance .

Piperidine-4-Carboxylic Acid Derivatives with Diverse Substituents

Aromatic Carbonyl Variants

  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (): Substitution with a 2-chlorobenzoyl group instead of 2-phenylquinoline reduces aromatic bulk but introduces electron-withdrawing effects. This compound shows slight solubility in chloroform and methanol, suggesting moderate lipophilicity.
  • 1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (): A benzyl-substituted analog with a bromine atom. The hydrochloride salt improves water solubility, a property the target compound may lack due to its neutral carboxylic acid group .

Heterocyclic and Functionalized Derivatives

  • 1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic Acid (): Incorporates a pyrimidine ring, enhancing hydrogen-bonding capacity. The ethoxy group may confer metabolic resistance compared to the target’s phenylquinoline moiety .
  • 1-[(2,2-Dimethylchroman-6-yl)acetyl]-piperidine-4-carboxylic Acid (): A chroman-derived analog with a fused benzopyran system. This structure could improve CNS penetration due to increased lipophilicity .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • The target compound’s carboxylic acid group likely enhances aqueous solubility relative to esterified analogs (e.g., C1–C7 ) but may limit blood-brain barrier penetration.
  • However, stereochemistry and bulkier substituents in GSK3004774 may lead to divergent activity profiles .

Biological Activity

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its efficacy as an inhibitor of histone deacetylases (HDACs), as well as its anti-inflammatory properties and anticancer potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carbonyl group linked to a phenylquinoline moiety. The structural formula can be represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}

HDAC Inhibition

Recent studies have highlighted the role of this compound as a selective inhibitor of HDAC3. This inhibition is significant in cancer therapy, as HDACs are involved in the regulation of gene expression related to cell growth and apoptosis.

In vitro assays demonstrated that compounds derived from this structure exhibited potent HDAC inhibitory activity. For instance, compound D28, a derivative, showed a percentage inhibition rate (PIR) of 74.91% at a concentration of 2 μM, indicating strong anticancer properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines. The results indicated that derivatives such as D28 not only inhibited HDAC activity but also induced apoptosis in cancer cells. Specifically, in K562 leukemia cells, treatment with D28 resulted in increased apoptotic rates from 1.14% (control) to 27.92% at higher concentrations .

CompoundConcentration (μM)Apoptotic Rate (%)
Control-1.14
D28110.10
D28215.53
D28427.92
SAHA11.39
SAHA23.36
SAHA419.75

This data illustrates the compound's potential as a therapeutic agent in cancer treatment by promoting apoptosis in malignant cells.

Anti-inflammatory Properties

Additionally, research has indicated that quinoline derivatives, including those related to our compound, possess anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) production. This is particularly relevant for conditions like rheumatoid arthritis and asthma . The mechanism involves the inhibition of cyclooxygenase enzymes that are crucial for prostaglandin synthesis.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of phenylquinoline derivatives to optimize their biological activity:

  • Study on HDAC Inhibition : A comprehensive analysis involving the synthesis of multiple derivatives revealed that modifications at specific positions on the phenyl ring significantly influenced HDAC inhibitory potency .
  • Anticancer Efficacy : In vivo studies using animal models demonstrated that compounds similar to this compound exhibited reduced tumor growth rates compared to controls when administered at therapeutic doses .
  • Inflammation Models : Animal models of inflammation showed decreased inflammatory markers following treatment with quinoline derivatives, confirming their potential utility in managing inflammatory diseases .

Q & A

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy from the carboxylic acid group. Avoid chlorinated solvents (e.g., CHCl3_3) during purification to prevent toxic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.